2-(6-Methoxynaphthalen-2-yl)acetonitrile
Overview
Description
GSK1059615 is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It has been investigated for its potential therapeutic applications in various types of cancer, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
Mechanism of Action
Target of Action
It is known to be a multifunctional dye , which suggests that it may interact with various biological structures and molecules.
Mode of Action
As a multifunctional dye, it may interact with its targets by binding to them, thereby enabling researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Biochemical Pathways
As a dye, it may be involved in various biological processes, including cell structure observation, biomolecule tracking, cell function evaluation, cell type differentiation, biomolecule detection, tissue pathology study, and microorganism monitoring .
Result of Action
As a multifunctional dye, it may aid in the visualization and analysis of various biological structures and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
GSK1059615 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically involves the use of pyridine and quinoline derivatives, which are subjected to various reaction conditions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods
The industrial production of GSK1059615 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
GSK1059615 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
GSK1059615 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: GSK1059615 has shown promise in inhibiting the proliferation and invasion of cancer cells, including hepatocellular carcinoma and head and neck squamous cell carcinoma
Drug Resistance Studies: The compound has been used to study mechanisms of drug resistance in cancer cells, particularly in combination with other therapeutic agents such as sorafenib.
Signal Transduction Research: GSK1059615 is used to investigate the PI3K/mTOR signaling pathway and its role in various cellular processes, including cell growth, survival, and metabolism.
Comparison with Similar Compounds
GSK1059615 is unique in its dual inhibition of both PI3K and mTOR, making it a potent inhibitor of the PI3K/AKT/mTOR pathway. Similar compounds include:
BKM120: A PI3K inhibitor that targets the same pathway but does not inhibit mTOR.
BEZ235: A dual PI3K/mTOR inhibitor similar to GSK1059615 but with different chemical properties and potency.
GDC-0941: Another PI3K inhibitor with a different selectivity profile compared to GSK1059615
GSK1059615 stands out due to its high potency and broad-spectrum inhibition of multiple isoforms of PI3K and mTOR, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQWCQWHTQUUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433757 | |
Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71056-96-7 | |
Record name | 6-Methoxy-2-naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71056-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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